1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine
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Overview
Description
1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 4-chlorophenyl groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chloroaniline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl rings.
Scientific Research Applications
1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-chlorophenyl)urea: This compound has a similar structure but contains a urea group instead of a triazine ring.
1,3-Bis(4-chlorophenyl)thiourea: Similar to the urea derivative but with a thiourea group.
Uniqueness
1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
62645-45-8 |
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Molecular Formula |
C15H13Cl2N3 |
Molecular Weight |
306.2 g/mol |
IUPAC Name |
1,3-bis(4-chlorophenyl)-2,4-dihydro-1,3,5-triazine |
InChI |
InChI=1S/C15H13Cl2N3/c16-12-1-5-14(6-2-12)19-9-18-10-20(11-19)15-7-3-13(17)4-8-15/h1-9H,10-11H2 |
InChI Key |
BLGNBFWKLNFJKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CN(CN1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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